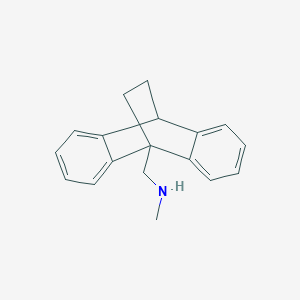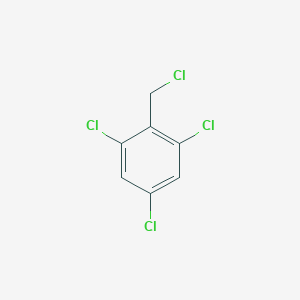![molecular formula C22H24N2O3 B098538 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide CAS No. 18391-97-4](/img/structure/B98538.png)
5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide, also known as MIPT, is a synthetic compound that belongs to the class of tryptamine derivatives. It has been widely used in scientific research due to its potential therapeutic properties and unique structure.
Mécanisme D'action
5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide exerts its pharmacological effects by binding to and activating specific receptors in the brain, including serotonin and dopamine receptors. It has been found to have a high affinity for the 5-HT2A receptor, which is known to play a crucial role in regulating mood, perception, and cognition. 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has also been shown to inhibit the activity of monoamine oxidase A, an enzyme that plays a role in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has been found to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been shown to induce visual hallucinations, distortions in time perception, and alterations in thought processes. 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has also been found to produce a range of physiological effects, such as changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity. It has also been found to be relatively stable and easy to synthesize. However, there are also some limitations to its use, such as the potential for side effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several potential future directions for research involving 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide. One area of interest is its potential therapeutic properties in treating various mental health conditions, such as depression and anxiety. Another area of interest is its potential use in studying the neural mechanisms underlying perception and cognition. Further research is also needed to better understand the pharmacological properties and potential side effects of 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide, as well as its potential for abuse and dependence.
In conclusion, 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties and unique structure. It has been found to exhibit a wide range of pharmacological activities and has been investigated for its potential use in treating various conditions. 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide exerts its pharmacological effects by binding to and activating specific receptors in the brain and has been found to produce a range of biochemical and physiological effects. While there are some limitations to its use, there are also several potential future directions for research involving 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide.
Méthodes De Synthèse
5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with cyclohexanone, followed by the condensation with tryptamine and the subsequent reduction of the resulting intermediate. The final product is obtained through the reaction of the intermediate with 5-methoxy-1H-indole-3-carboxylic acid chloride.
Applications De Recherche Scientifique
5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has been used in various scientific studies, including but not limited to, neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, such as acting as a serotonin receptor agonist, a dopamine receptor agonist, and a selective inhibitor of monoamine oxidase A. 5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide has also been investigated for its potential therapeutic properties in treating various conditions, such as depression, anxiety, and addiction.
Propriétés
Numéro CAS |
18391-97-4 |
|---|---|
Formule moléculaire |
C22H24N2O3 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
5'-methoxy-N-(4-methoxyphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-26-16-8-6-15(7-9-16)23-21(25)20-22(12-4-3-5-13-22)18-14-17(27-2)10-11-19(18)24-20/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,25) |
Clé InChI |
JSFIGZCTMUVKHN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC3=C(C24CCCCC4)C=C(C=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=NC3=C(C24CCCCC4)C=C(C=C3)OC |
Synonymes |
N-(p-Methoxyphenyl)-5'-methoxyspiro[cyclohexane-1,3'-[3H]-indole]-2'-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



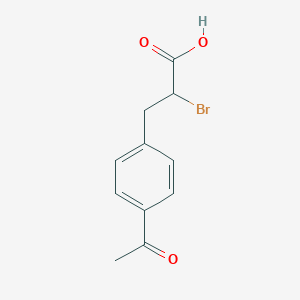
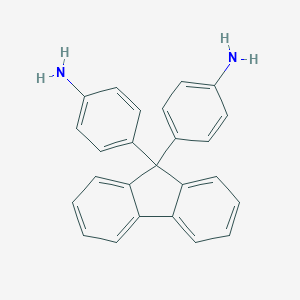

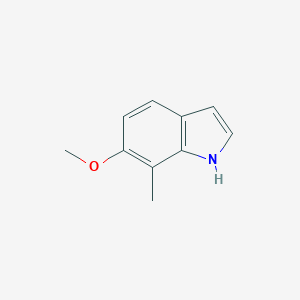


![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)
